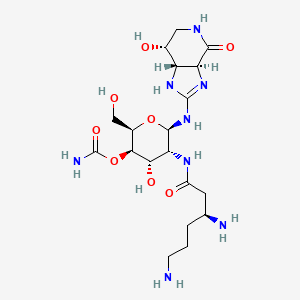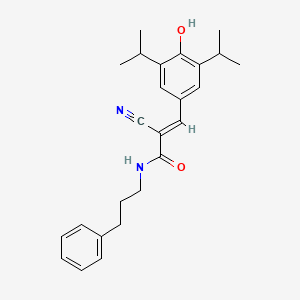
Das-dfgo-II
説明
Das-dfgo-II, also known as UM-164, is a highly potent inhibitor of c-Src with a Kd of 2.7 nM . It also potently inhibits p38α and p38β .
Synthesis Analysis
The synthesis of Das-dfgo-II involved the addition of a benzamide group to the meta-position of dasatinib’s distal phenyl, resulting in a potent Type II analog of dasatinib .
Molecular Structure Analysis
The molecular formula of Das-dfgo-II is C30H31F3N8O3S . The structure suggested that the addition of a benzamide group to the meta-position of dasatinib’s distal phenyl could result in a potent Type II analog of dasatinib .
Chemical Reactions Analysis
Das-dfgo-II was found to be antagonistic in both assays (BCR-Abl/BaF3 CI 75 = 1.11; Abl CETSA CI 95 = 2.18). These data demonstrate that matched kinase conformation is required for dual binding of allosteric and ATP-competitive inhibitors of Abl .
Physical And Chemical Properties Analysis
The molecular weight of Das-dfgo-II is 640.7 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 13 . The rotatable bond count is 9 .
科学的研究の応用
Glioma Treatment
Das-dfgo-II has been shown to suppress the proliferation, migration, and spheroid formation of glioma cells, and induce cell cycle arrest in the G1 phase . It triggers YAP translocation to the cytoplasm, reduces the activity of YAP, and decreases the expression levels of CYR61 and AXL, which are generally known as YAP target genes . This suggests that Das-dfgo-II exerts anti-tumor outcomes in glioma via the Hippo-YAP signaling pathway .
Breast Cancer Treatment
Das-dfgo-II is a dual inhibitor of c-Src and p38 MAPK, and has been a lead compound for targeting triple-negative breast cancer . It shows stronger binding to the active sites of Src compared with the conventional Src inhibitor Dasatinib .
Kinase Inhibition
Das-dfgo-II is a highly potent c-Src inhibitor that can bind to the inactive kinase conformation of c-Src . It is more potent than Dasatinib in its Src active site binding ability . This makes it a valuable tool in the study of kinase inhibition.
Conformation-Selective Inhibition
Das-dfgo-II is a conformation-selective inhibitor . It includes two Type II inhibitors that bind the DFG-out inactive conformation and two inhibitors that bind the αC-helix-out inactive conformation . This makes it useful in analyzing the impact that conformation-selective inhibitors have on target binding and kinome-wide selectivity .
Cell Experimentation
Das-dfgo-II has been used in cell experiments, where it was added to MDA-MB 231 and SUM 149 cells at a final concentration of 1 µM and incubated for 24 h . This suggests its potential use in various cell-based assays and experiments.
Drug Discovery
Given its potent inhibitory effects and selectivity, Das-dfgo-II is a promising candidate for drug discovery. Its unique properties make it an attractive target for further development and optimization .
作用機序
Target of Action
Das-dfgo-II, also known as UM-164, is a highly potent inhibitor of c-Src and p38 MAPK . These are its primary targets.
- c-Src : This is a non-receptor tyrosine kinase involved in the regulation of various cellular processes, including cell division, survival, migration, and invasion .
- p38 MAPK : This is a type of mitogen-activated protein kinase (MAPK) that plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
UM-164 binds to the inactive kinase conformation of c-Src and shows stronger binding to the active sites of Src compared with the conventional Src inhibitor Dasatinib . It also effectively inhibits p38α and p38β .
Biochemical Pathways
UM-164 affects the Hippo-YAP signaling pathway . It triggers YAP translocation to the cytoplasm, reduces the activity of YAP, and decreases the expression levels of CYR61 and AXL, which are generally known as YAP target genes . This pathway plays a crucial role in organ size control and tumor suppression by restricting proliferation and promoting apoptosis.
Pharmacokinetics
It’s known that um-164 is administered intraperitoneally in animal studies .
Result of Action
UM-164 suppresses the proliferation, migration, and spheroid formation of glioma cells, and induces cell cycle arrest in the G1 phase . It also restrains glioma growth in vivo .
Action Environment
It’s known that um-164 is dissolved in a mixture of dmso/propylene glycol for administration .
将来の方向性
特性
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBQUSWQAQFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Das-dfgo-II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




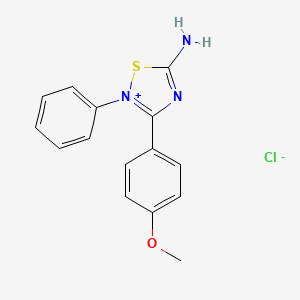
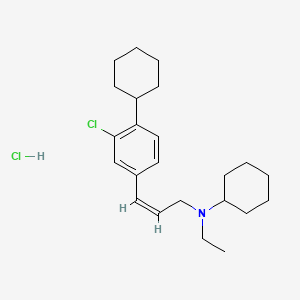
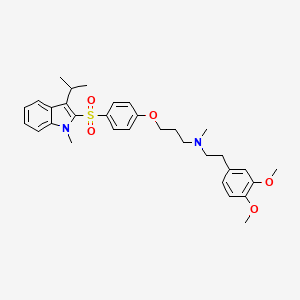
![N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1682621.png)
![3-{5-[(2-Fluorophenyl)amino]-1h-Indazol-1-Yl}-N-(3,4,5-Trimethoxyphenyl)benzamide](/img/structure/B1682622.png)


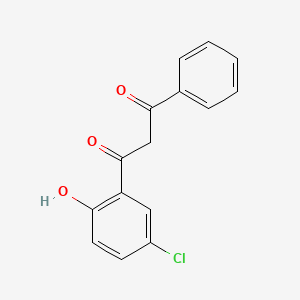
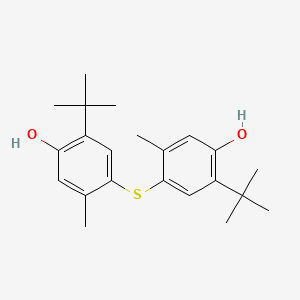
![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)
